3-(3,4-dihydroxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide
Description
3-(3,4-Dihydroxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide is a structurally complex organic compound characterized by:
- A propanehydrazide backbone, providing flexibility and sites for hydrogen bonding.
This compound’s structural hybridity suggests applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers). Its catechol (3,4-dihydroxyphenyl) group is particularly notable for mimicking natural phenolic antioxidants like quercetin .
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C15H16N2O4/c1-10-2-5-12(21-10)9-16-17-15(20)7-4-11-3-6-13(18)14(19)8-11/h2-3,5-6,8-9,18-19H,4,7H2,1H3,(H,17,20)/b16-9+ |
InChI Key |
JQSIMWSURFILDQ-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroxyphenyl)-N’~1~-[(E)-1-(5-methyl-2-furyl)methylidene]propanohydrazide typically involves the condensation of 3,4-dihydroxybenzaldehyde with 5-methyl-2-furaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-N’~1~-[(E)-1-(5-methyl-2-furyl)methylidene]propanohydrazide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-N’~1~-[(E)-1-(5-methyl-2-furyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroxyphenyl)-N’~1~-[(E)-1-(5-methyl-2-furyl)methylidene]propanohydrazide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
(a) Impact of Hydroxyl vs. Methoxy Substitutions
- 3,4-Dihydroxyphenyl (target compound) exhibits stronger antioxidant activity than 3,4-dimethoxyphenyl analogs due to free radical scavenging via phenolic -OH groups .
- Methoxy groups, however, improve metabolic stability by reducing susceptibility to oxidation .
(b) Role of Heterocyclic Moieties
(c) Bioactivity and Substituent Positioning
(d) Structural Flexibility
- The propanehydrazide backbone in the target compound allows conformational adaptability, critical for binding to flexible enzyme active sites. In contrast, carbazole -linked analogs () exhibit rigidity, favoring DNA intercalation .
Biological Activity
3-(3,4-Dihydroxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide, a hydrazone derivative, has garnered attention in recent years for its potential biological activities. This compound features a unique structure that combines a hydrazide moiety with a substituted furan, which may contribute to its diverse pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H14N2O3
- SMILES Notation : Cc1cc(OC)cc(c1)C(=N)NCC(=O)C(C)C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure enhances its ability to scavenge free radicals, thus providing protection against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
Antioxidant Activity
A study examining similar phenolic compounds found that those with multiple hydroxyl groups demonstrated significant antioxidant activity. The presence of the 3,4-dihydroxyphenyl moiety in our compound is expected to enhance its radical scavenging capabilities.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(3,4-Dihydroxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide | TBD | Free radical scavenging |
| Trolox (standard) | 5 | Antioxidant |
Antimicrobial Activity
In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate moderate antibacterial and antifungal properties, warranting further exploration into its mechanism of action.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed using cell lines stimulated with lipopolysaccharides (LPS). The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
- Case Study on Antioxidant Properties : A research team synthesized several hydrazone derivatives and tested their antioxidant activity using the DPPH assay. Among them, the compound exhibited a notable reduction in DPPH radical concentration, indicating strong antioxidant potential.
- Case Study on Antimicrobial Efficacy : In a comparative study involving various hydrazone derivatives, our compound showed superior activity against gram-positive bacteria compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
